molecular formula C15H22O B12304795 6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one

6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one

Cat. No.: B12304795
M. Wt: 218.33 g/mol
InChI Key: APMZPJSZMOWSFA-UHFFFAOYSA-N
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Description

6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one is a sesquiterpene compound with the molecular formula C15H24. It is also known by other names such as azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1-(1-methylethenyl)-, and isodaucene . This compound is notable for its unique structure and properties, making it of interest in various scientific fields.

Chemical Reactions Analysis

6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound’s unique structure makes it a subject of study in understanding biological pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6,8a-Dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one can be compared with other similar sesquiterpene compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one

InChI

InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3

InChI Key

APMZPJSZMOWSFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CCC(C2CC1=O)C(=C)C)C

Origin of Product

United States

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